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Introduction
Pigment Red 264 (C.I. 561300; CAS 88949-33-1), a high-performance diketopyrrolopyrrole

(DPP) pigment, is renowned for its vibrant bluish-red shade, exceptional lightfastness, and

thermal stability.[1] Its molecular formula is C30H20N2O2.[1] These properties make it a

valuable colorant in demanding applications such as automotive coatings and high-end

plastics.[2] Beyond its industrial use, the unique photophysical characteristics of the DPP core

have drawn significant interest in the fields of organic electronics and materials science. This

guide provides a comprehensive overview of the spectroscopic data for Pigment Red 264,

focusing on UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic

Resonance (NMR) spectroscopy. The insolubility of this pigment necessitates the use of solid-

state analytical techniques for its characterization.

Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
Due to its insolubility, the UV-Vis spectroscopic analysis of Pigment Red 264 is typically

performed on solid samples using diffuse reflectance spectroscopy. The electronic absorption

spectrum is characterized by strong absorption in the visible region, which is responsible for its

intense red color.[3] The core of Pigment Red 264 is the diketopyrrolopyrrole (DPP) structure,
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a conjugated system that acts as the primary chromophore.[3] Intermolecular interactions in the

solid state can influence the absorption spectra of DPP pigments.[3]

While specific quantitative data for Pigment Red 264 is not readily available in the public

domain, studies on similar DPP pigments in the solid state (thin films) show a pronounced

bathochromic (red) shift of about 50 nm compared to their spectra in solution, with strong

absorption bands appearing between 500 and 650 nm.[4]

Table 1: UV-Vis Spectroscopic Data (Analogous DPP Pigments)

Spectroscopic Parameter Wavelength (λmax) Notes

Absorption Maximum ~500 - 650 nm
Based on data for similar solid-

state DPP pigments.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in Pigment
Red 264. The analysis is typically carried out on the solid powder using an Attenuated Total

Reflectance (ATR) accessory. The Infrared and Raman Users Group (IRUG) spectral database

contains an entry for Pigment Red 264 (IOD00263), confirming the availability of reference

spectra.[5] Another database lists an ATR-FTIR spectrum for "Ruby DPP TR, PR 264".[6]

Table 2: Characteristic FTIR Peaks for Pigment Red 264
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Wavenumber (cm⁻¹) Assignment (Tentative)

~3100 - 3000 C-H stretching (aromatic)

~1650 C=O stretching (lactam)

~1590 C=C stretching (aromatic)

~1400 C-N stretching

Below 1000 C-H out-of-plane bending (aromatic)

Note: This table is a representation of expected

peaks based on the structure of DPP pigments.

Specific peak positions and intensities can be

found in the referenced databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The insolubility of Pigment Red 264 in common NMR solvents makes traditional solution-state

NMR analysis impractical. Solid-state NMR (ssNMR), particularly 13C Cross-Polarization Magic

Angle Spinning (CP/MAS) NMR, is the most suitable technique for the structural elucidation of

this pigment in its native powder form.[7] This method provides information about the different

carbon environments within the molecule, such as aromatic, olefinic, and carbonyl carbons.

While specific 13C NMR chemical shift data for Pigment Red 264 is not publicly available,

analysis of closely related, soluble DPP derivatives provides insight into the expected chemical

shift regions. For instance, 13C NMR spectra of N-alkylated DPP derivatives show

characteristic signals for the lactam carbonyl carbons around 161 ppm, with aromatic and

olefinic carbons appearing in the 125-142 ppm range.[8]

Table 3: Expected 13C NMR Chemical Shift Ranges for Pigment Red 264 (Based on

Analogous Structures)
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Carbon Type Chemical Shift Range (ppm)

Carbonyl (C=O) ~160 - 165

Aromatic/Olefinic (C=C) ~125 - 145

Note: These are estimated ranges based on

data from soluble DPP derivatives.[8] Actual

values for solid-state Pigment Red 264 may

vary.

Experimental Protocols
UV-Vis Diffuse Reflectance Spectroscopy

Sample Preparation: The powdered Pigment Red 264 is used directly. The sample is placed

in a sample holder with a quartz window.

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance

accessory (e.g., an integrating sphere) is used.

Data Acquisition: A baseline spectrum is recorded using a high-reflectance standard (e.g.,

BaSO4 or a calibrated white tile). The spectrum of the pigment is then recorded over the

desired wavelength range (typically 200-800 nm).

Data Processing: The reflectance data (R) is converted to absorbance or Kubelka-Munk

units (F(R)) for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Sample Preparation: A small amount of the powdered Pigment Red 264 is placed directly

onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

pigment sample is then brought into firm contact with the crystal using a pressure clamp. The

sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-

noise ratio. A spectral resolution of 4 cm⁻¹ is common.[9]
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Data Processing: The resulting spectrum is typically presented as absorbance versus

wavenumber (cm⁻¹).

Solid-State 13C CP/MAS NMR Spectroscopy
Sample Preparation: The powdered Pigment Red 264 is packed into a zirconia rotor

(typically 4 mm or 7 mm in diameter).

Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe.

Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle

(54.7°) to average out anisotropic interactions. A cross-polarization (CP) pulse sequence is

used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization

from the abundant ¹H nuclei.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce

the 13C NMR spectrum. Chemical shifts are referenced to a standard, such as adamantane

or glycine.

Visualization of Spectroscopic Workflow
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General Workflow for Spectroscopic Analysis of Pigment Red 264
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Caption: General workflow for the spectroscopic analysis of Pigment Red 264.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpcc.0c07334
http://www.irug.org/search-spectral-database/spectra-index?sortHeader=data_type_ir
https://spectra.chem.ut.ee/paint/pigments/
https://www.researchgate.net/figure/Solid-state-C-MAS-NMR-spectra-of-5-obtained-through-microwave-treatment_fig2_330267791
https://www.researchgate.net/publication/346741011_Tuning_the_Optical_Characteristics_of_Diketopyrrolopyrrole_Molecules_in_the_Solid_State_by_Alkyl_Side_Chains
https://scispace.com/pdf/investigation-of-the-chemical-composition-of-red-pigments-3siefs6hfs.pdf
https://www.benchchem.com/product/b1384101#pigment-red-264-spectroscopic-data-uv-vis-ftir-nmr
https://www.benchchem.com/product/b1384101#pigment-red-264-spectroscopic-data-uv-vis-ftir-nmr
https://www.benchchem.com/product/b1384101#pigment-red-264-spectroscopic-data-uv-vis-ftir-nmr
https://www.benchchem.com/product/b1384101#pigment-red-264-spectroscopic-data-uv-vis-ftir-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1384101?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

